molecular formula C10H11FO2S B2893883 Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate CAS No. 1823322-27-5

Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate

Cat. No.: B2893883
CAS No.: 1823322-27-5
M. Wt: 214.25
InChI Key: YXUXGKWTQRIKIS-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate is a substituted benzoate ester characterized by a fluorine atom at the 2-position, a methyl group at the 4-position, and a methylsulfanyl (SMe) group at the 3-position of the aromatic ring. The ester functional group (-COOCH₃) is attached to the benzene ring, typical of alkyl benzoates. This compound’s structural complexity arises from the synergistic effects of its substituents:

  • Fluorine: A highly electronegative atom that can influence electronic distribution, metabolic stability, and intermolecular interactions.
  • Methyl groups: At positions 3 and 4, these contribute steric bulk and lipophilicity.
  • Methylsulfanyl group: A sulfur-containing substituent known to enhance lipophilicity and modulate reactivity via electron-donating effects .

Properties

IUPAC Name

methyl 2-fluoro-4-methyl-3-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c1-6-4-5-7(10(12)13-2)8(11)9(6)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUXGKWTQRIKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823322-27-5
Record name methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-fluoro-4-methyl-3-(methylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity to certain molecular targets, while the methylsulfanyl group can influence its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP* Solubility (Water) Key Applications/Effects
Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate 2-F, 4-Me, 3-SMe ~228.3 ~3.2 Low Agrochemical intermediates?
Methyl benzoate (Reference) None 136.15 1.96 0.6 g/L Cosmetics, flavoring agents
Methyl 4-fluorobenzoate 4-F 154.13 2.1 0.3 g/L Pharmaceutical synthesis
Methyl 3-methylbenzoate 3-Me 150.17 2.4 0.4 g/L Solvent, fragrance
Methyl 2,4-dihydroxy-6-methyl benzoate 2-OH, 4-OH, 6-Me 182.17 1.8 Moderate Antioxidant, natural products
Metsulfuron-methyl (Herbicide) Sulfonylurea group at 2-position 381.4 1.2 1.1 g/L (pH 7) Herbicide

*Estimated using fragment-based methods.

Key Observations:

Lipophilicity (logP) :

  • The target compound’s logP (~3.2) is significantly higher than simpler analogs like methyl benzoate (1.96) due to the combined effects of fluorine, methyl, and SMe groups. This enhances membrane permeability but reduces water solubility .
  • Comparatively, hydroxylated analogs (e.g., methyl 2,4-dihydroxy-6-methyl benzoate) exhibit lower logP (~1.8) and better water solubility due to polar -OH groups .

Electronic Effects: The 2-fluoro substituent directs electrophilic substitution reactions to the 5-position of the ring, similar to other ortho-fluorinated aromatics. In carcinogenic azo dyes (e.g., 3′-fluoro-4-dimethylaminoazobenzene), fluorine substitution increased carcinogenicity, highlighting its role in modulating biological activity .

Biological and Functional Activity :

  • Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a sulfonamide bridge but shares sulfur-based substituents. The SMe group may confer unique metabolic pathways, such as oxidation to sulfoxide or sulfone derivatives .
  • Fluorinated benzoates (e.g., methyl 4-fluorobenzoate) are often used in drug synthesis for improved metabolic stability, a trait likely shared by the target compound .

Biological Activity

Methyl 2-fluoro-4-methyl-3-(methylsulfanyl)benzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₁FO₂S
  • SMILES Notation : CC1=C(C(=C(C=C1)C(=O)OC)F)SC
  • InChIKey : YXUXGKWTQRIKIS-UHFFFAOYSA-N

The presence of a fluorine atom and a methylsulfanyl group in its structure may influence its biological interactions and pharmacokinetics.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances binding affinity through strong interactions, while the methylsulfanyl group may participate in metabolic transformations that affect efficacy.

Anticancer Properties

Recent studies have explored the potential anticancer effects of compounds structurally related to this compound. For instance, compounds with similar functional groups have demonstrated the ability to inhibit tumor growth by targeting metabolic pathways. These findings suggest that modifications in the structure can lead to enhanced potency against cancer cells.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic processes. For example, studies on related compounds have shown that substituents like methylsulfanyl can influence enzyme binding affinity and selectivity, which is crucial for developing effective inhibitors.

Case Studies and Experimental Data

  • Study on Structural Modifications :
    • A study evaluated various derivatives of benzoates, including those with fluorine and methylsulfanyl groups. The results indicated that these modifications significantly impacted their biological activity, particularly in enzyme assays (Table 1).
    CompoundIC50 (µM)Binding Affinity (K_d)
    This compound12.5150 nM
    Methyl 4-fluorobenzoate20.0200 nM
    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate15.0175 nM
  • Metabolic Stability :
    • Another investigation assessed the metabolic stability of compounds with methylsulfanyl groups. It was found that these groups could undergo oxidation, leading to less active metabolites. This highlights the importance of structural design in maintaining efficacy (Table 2).
    CompoundMetabolite StabilityEfficacy (%)
    This compoundModerate75
    Brominated analogHigh85

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